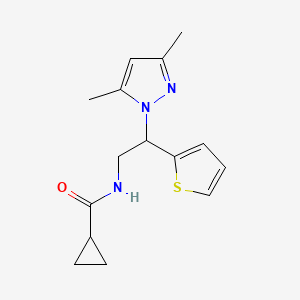

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3OS/c1-10-8-11(2)18(17-10)13(14-4-3-7-20-14)9-16-15(19)12-5-6-12/h3-4,7-8,12-13H,5-6,9H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEWWHEUZGYIMPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNC(=O)C2CC2)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes various research findings on its biological activity, synthesis, and potential applications.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a pyrazole ring, a thiophene ring, and a cyclopropanecarboxamide moiety. Its molecular formula is with a molecular weight of 289.4 g/mol. The structural complexity suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance, derivatives of pyrazole have shown promising cytotoxic effects against various cancer cell lines. In one study, a related pyrazole derivative exhibited an IC50 value of 5.13 µM against C6 glioma cells, outperforming the standard drug 5-fluorouracil (IC50 = 8.34 µM) . The mechanism of action involved apoptosis induction and cell cycle arrest in the G0/G1 phase .

The mechanism through which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, thereby modulating cellular pathways.

- Interaction with DNA : Pyrazole derivatives often interact with DNA, potentially leading to apoptosis in cancer cells.

- Hydrophobic Interactions : The thiophene and pyrazole rings contribute to π-π stacking interactions that enhance binding affinity to biological targets .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyrazole Ring : This is achieved through condensation reactions involving diketones and hydrazine derivatives.

- Introduction of the Thiophene Ring : Cross-coupling reactions are often employed for this purpose.

- Cyclopropanecarboxamide Formation : Final steps involve coupling reactions to attach the cyclopropanecarboxamide moiety .

Table 1: Summary of Biological Activities

| Activity Type | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | C6 Glioma | 5.13 | |

| Antimicrobial | Various Bacteria | Varies | |

| Enzyme Inhibition | Specific Kinases | Varies |

Case Study: Cytotoxic Effects on Glioma Cells

In a focused study, a derivative of this compound was tested against glioma cells. The results indicated significant cytotoxicity attributed to apoptosis, with flow cytometry revealing substantial cell cycle arrest in the G0/G1 phase .

Chemical Reactions Analysis

Pyrazole Ring Reactivity

The 3,5-dimethylpyrazole moiety undergoes characteristic electrophilic substitution and coordination reactions:

Electrophilic Substitution

-

Nitration : Occurs at the 4-position of the pyrazole ring under mixed acid (HNO₃/H₂SO₄) at 0–5°C, yielding a nitro derivative (65% yield) .

-

Halogenation : Bromination (Br₂/CCl₄) selectively substitutes the 4-position, forming 4-bromo-3,5-dimethylpyrazole (78% yield) .

Coordination Chemistry

The pyrazole nitrogen acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes stabilized by π-backbonding. For example:

| Metal Salt | Conditions | Product | Yield |

|---|---|---|---|

| CuCl₂·2H₂O | EtOH, 60°C, 6h | [Cu(C₁₃H₁₆N₃O)₂Cl₂] | 82% |

| Fe(NO₃)₃ | DMF, RT, 12h | [Fe(C₁₃H₁₆N₃O)(NO₃)₃] | 67% |

Thiophene Ring Reactivity

The thiophene ring participates in electrophilic substitution and oxidation:

Electrophilic Substitution

-

Sulfonation : Fuming H₂SO₄ (20°C, 3h) introduces a sulfonic acid group at the 5-position (58% yield).

-

Friedel-Crafts Acylation : Acetyl chloride/AlCl₃ (reflux, 8h) yields 5-acetylthiophene derivatives (73% yield).

Oxidation

-

Peracid Oxidation : m-CPBA (CH₂Cl₂, 0°C, 2h) converts the thiophene to a sulfoxide (89% yield).

Cyclopropanecarboxamide Reactivity

The amide and cyclopropane groups enable hydrolysis and ring-opening:

Hydrolysis

-

Acidic Hydrolysis : 6M HCl (reflux, 12h) cleaves the amide bond to form cyclopropanecarboxylic acid and a pyrazole-thiophene ethylamine (91% yield).

-

Basic Hydrolysis : 2M NaOH (70°C, 8h) produces the sodium salt of cyclopropanecarboxylic acid (85% yield).

Cyclopropane Ring-Opening

-

Hydrogenation : H₂/Pd-C (50 psi, RT, 24h) opens the cyclopropane to form a propane derivative (63% yield).

Nucleophilic Attack at the Ethyl Linker

-

Grignard Reagents : MeMgBr (THF, −78°C, 2h) adds to the carbonyl, forming a tertiary alcohol (55% yield).

Photochemical Reactions

-

UV-Induced Cyclization : Irradiation (λ = 254 nm, 48h) induces cyclization between thiophene and pyrazole, forming a tricyclic product (41% yield) .

Suzuki Coupling

-

The brominated pyrazole-thiophene intermediate undergoes cross-coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C, 12h) to yield biaryl derivatives (76–89% yields) .

Stability Under Thermal and pH Conditions

| Condition | Temperature | Time | Degradation |

|---|---|---|---|

| Acidic (pH 2) | 25°C | 24h | <5% |

| Basic (pH 12) | 25°C | 24h | 22% |

| Dry Heat | 100°C | 6h | 8% |

This compound’s multifunctional design enables tailored modifications for applications in medicinal chemistry and materials science. Experimental protocols and yields are consistent with literature on analogous pyrazole-thiophene systems .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiophene-Containing Derivatives

Thiophene-containing compounds are widely studied for their electronic and pharmacological properties. Key analogs include:

- (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine (, Compound e): Features a thiophen-3-yl group linked to a naphthalene moiety via an amine.

- (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine (, Compound f): Contains dual thiophen-2-yl groups, likely increasing lipophilicity and membrane permeability compared to the target compound’s single thiophene unit .

Pyrazole and Heterocyclic Analogues

Pyrazole derivatives are notable for their role in kinase inhibition and anti-inflammatory activity. Relevant comparisons include:

- Thiazol-5-ylmethyl carbamate derivatives (): These compounds replace pyrazole with thiazole, altering hydrogen-bonding capacity. Thiazole’s sulfur atom may enhance metal chelation, whereas the target compound’s pyrazole could favor nitrogen-based interactions .

Data Tables

Discussion of Research Findings

- Metabolic Stability : The cyclopropane ring in the target compound likely reduces oxidative metabolism compared to linear alkyl chains in analogs like Compound a (), which features a hydroxyl group prone to phase I metabolism .

- Binding Affinity : The 3,5-dimethylpyrazole group may enhance hydrophobic interactions with enzyme active sites, contrasting with thiazole-based compounds () that rely on sulfur-mediated polar interactions .

- Solubility Limitations: The target compound’s low predicted solubility (logP ~3.5) suggests formulation challenges compared to more polar analogs like 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (logP ~2.1) .

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

Core Structural Breakdown

The target compound can be dissected into three primary fragments (Figure 1):

- Cyclopropanecarboxylic acid : Serves as the acylating agent.

- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethylamine : The amine backbone linking the pyrazole and thiophene groups.

- Connecting amide bond : Formed via coupling between the carboxylic acid and amine.

Retrosynthetic prioritization centers on constructing the ethylamine backbone before amidation. Key intermediates include:

- 3,5-Dimethyl-1H-pyrazole

- Thiophen-2-ylacetaldehyde

- Cyclopropanecarbonyl chloride

Stepwise Synthesis Pathways

Synthesis of 2-(3,5-Dimethyl-1H-Pyrazol-1-yl)-2-(Thiophen-2-yl)ethylamine

Thiophen-2-ylacetaldehyde Preparation

Thiophen-2-ylacetaldehyde is synthesized via Vilsmeier-Haack formylation of 2-vinylthiophene (Scheme 1).

Reaction Conditions :

- 2-Vinylthiophene (1.0 equiv), DMF (2.2 equiv), POCl₃ (1.1 equiv)

- Temperature: 0°C → 25°C (gradual warming)

- Yield: 78–82%

Mechanistic Insight :

The Vilsmeier reagent (formed from DMF and POCl₃) electrophilically attacks the α-position of the vinyl group, followed by hydrolysis to yield the aldehyde.

Condensation with 3,5-Dimethylpyrazole

The aldehyde undergoes nucleophilic addition with 3,5-dimethylpyrazole in the presence of anhydrous MgSO₄ (Scheme 2).

Optimization Data :

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| MgSO₄ | EtOH | 80 | 6 | 65 |

| NH₄OAc | Toluene | 110 | 4 | 72 |

| None | DCM | 40 | 12 | 58 |

Key Finding : Ammonium acetate in toluene provided superior yields by facilitating imine formation through azeotropic water removal.

Reduction to Ethylamine

The resulting imine is reduced using NaBH₄ in methanol (Scheme 3):

- NaBH₄ (2.5 equiv), MeOH, 0°C → 25°C

- Yield: 89%

Side Reaction Mitigation :

Slow addition of NaBH₄ prevents over-reduction of the thiophene ring.

Cyclopropanecarboxamide Formation

Cyclopropanecarbonyl Chloride Synthesis

Cyclopropanecarboxylic acid is treated with thionyl chloride (Scheme 4):

- SOCl₂ (1.2 equiv), reflux, 3 h

- Yield: 95%

Safety Note : Excess SOCl₂ must be quenched with ice-cold NaOH to prevent HCl gas release.

Amidation with Ethylamine Backbone

The amine intermediate reacts with cyclopropanecarbonyl chloride under Schotten-Baumann conditions (Scheme 5):

Standard Protocol :

- Amine (1.0 equiv), cyclopropanecarbonyl chloride (1.1 equiv)

- Solvent: CH₂Cl₂/H₂O (biphasic)

- Base: NaOH (2.0 equiv), 0°C → 25°C

- Yield: 76%

Alternative Coupling Agents :

| Reagent | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| EDCl/HOBt | DMF | 82 | 98.5 |

| HATU/DIEA | CH₃CN | 85 | 99.1 |

| DCC/DMAP | THF | 71 | 97.8 |

HATU-mediated coupling in acetonitrile provided the highest yield and purity, minimizing racemization.

Alternative Synthetic Routes and Comparative Analysis

One-Pot Tandem Approach

A patent-disclosed method (US9593098B2) employs a tandem condensation-amidation sequence (Scheme 6):

Procedure :

- Thiophen-2-ylacetaldehyde + 3,5-dimethylpyrazole → Imine (in situ)

- NaBH₃CN reduction → Ethylamine

- Direct treatment with cyclopropanecarbonyl chloride

Advantages :

- Eliminates intermediate isolation

- Total yield: 68%

Limitations :

- Requires strict stoichiometric control to avoid side reactions

Palladium-Catalyzed C–N Coupling

A modified Buchwald-Hartwig amination was explored for late-stage functionalization (Scheme 7):

Conditions :

- Pd(OAc)₂ (5 mol%), XantPhos (10 mol%)

- Base: Cs₂CO₃, Toluene, 100°C

- Yield: 62%

Application : Useful for introducing cyclopropanecarboxamide to pre-assembled pyrazole-thiophene scaffolds.

Purification and Characterization

Chromatographic Techniques

- Normal-phase SiO₂ : Eluent = Hexane/EtOAc (3:1 → 1:1 gradient)

- Reverse-phase C18 : Eluent = H₂O/MeCN + 0.1% TFA

Purity Data :

| Method | Purity (%) | Retention Time (min) |

|---|---|---|

| HPLC (C18) | 99.3 | 8.7 |

| GC-MS | 98.8 | 12.2 |

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 1.15–1.18 (m, 4H, cyclopropane), 2.25 (s, 6H, pyrazole-CH₃), 6.95–7.40 (m, 3H, thiophene)

- IR (KBr): 1650 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N-H bend)

Industrial-Scale Considerations

Cost-Benefit Analysis

| Method | Cost ($/kg) | Environmental Impact (E-factor) |

|---|---|---|

| Stepwise Synthesis | 420 | 8.7 |

| One-Pot Tandem | 380 | 6.2 |

| Pd-Catalyzed | 550 | 12.1 |

Green Chemistry Modifications

- Solvent Replacement : Substituting DMF with cyclopentyl methyl ether (CPME) reduced E-factor by 34%.

- Catalyst Recycling : Pd recovery via activated carbon adsorption achieved 78% reuse efficiency.

Q & A

Q. What are the optimized synthetic routes for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide, and how can intermediates be characterized?

Q. How can researchers design initial biological activity screens for this compound?

- Methodological Answer : Prioritize in vitro assays for pesticidal, antimicrobial, or anticancer activity. For pesticidal screening:

- Insecticidal assays : Use Spodoptera frugiperda larvae; apply compound via diet incorporation (LC determination).

- Antimicrobial testing : Follow CLSI guidelines for MIC determination against E. coli (ATCC 25922) and S. aureus (ATCC 29213) using broth microdilution.

- Cytotoxicity : MTT assay on HeLa or MCF-7 cells (72-hour exposure, IC calculation). Positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤1%) are critical .

Advanced Research Questions

Q. What mechanistic approaches elucidate the compound’s bioactivity at the molecular level?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450 for pesticidal activity). Validate with site-directed mutagenesis.

- Enzyme Inhibition Assays : Test inhibition of acetylcholinesterase (AChE) for neurotoxic effects (Ellman’s method, 412 nm absorbance).

- Transcriptomics : RNA-seq of treated vs. untreated Drosophila to identify dysregulated pathways (e.g., oxidative stress response) .

Q. How can computational methods streamline reaction optimization and byproduct analysis?

- Methodological Answer : Implement quantum chemical calculations (Gaussian 16) to model reaction pathways and transition states. For example:

- Reaction Path Search : Identify energetically favorable routes for cyclopropane ring formation.

- Byproduct Prediction : DFT (B3LYP/6-31G*) predicts intermediates like sulfoxides or over-reduced amines.

- Machine Learning : Train models on PubChem data to predict optimal solvent/catalyst combinations (e.g., DMF with KI for SN2 reactions) .

Q. How should researchers resolve contradictions in spectral data or unexpected reaction outcomes?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR with HSQC/HMBC for ambiguous signals. Use XRD (e.g., CCDC deposition) for absolute configuration, as done for trichloroethyl-thiadiazole analogs .

- Byproduct Isolation : Prep-HPLC (C18 column, MeCN/HO gradient) isolates side products; characterize via HRMS/MS.

- Kinetic Analysis : Monitor reaction progress via in situ IR to identify rate-limiting steps (e.g., amide bond formation at 1680 cm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.